Cas no 1016675-55-0 (5-acetamido-2-methanesulfonamidobenzoic acid)

5-Acetamido-2-methanesulfonamidobenzoic acid is a benzoic acid derivative featuring both acetamido and methanesulfonamido functional groups. This compound is of interest in pharmaceutical and organic synthesis due to its potential as an intermediate in the development of bioactive molecules. The presence of the sulfonamide moiety enhances its utility in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its carboxylic acid group allows for further derivatization, enabling the synthesis of esters, amides, or other functionalized analogs. The compound's structural features contribute to its solubility and reactivity, making it a versatile building block for research applications. Proper handling and storage are recommended to maintain stability.
5-acetamido-2-methanesulfonamidobenzoic acid structure
1016675-55-0 structure
Product Name:5-acetamido-2-methanesulfonamidobenzoic acid
CAS No:1016675-55-0
MF:C10H12N2O5S
MW:272.277681350708
CID:4566869
Update Time:2025-05-20

5-acetamido-2-methanesulfonamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-acetamido-2-methanesulfonamidobenzoic acid
    • Inchi: 1S/C10H12N2O5S/c1-6(13)11-7-3-4-9(12-18(2,16)17)8(5-7)10(14)15/h3-5,12H,1-2H3,(H,11,13)(H,14,15)
    • InChI Key: VQEJIWHHKQFWPB-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(NC(C)=O)=CC=C1NS(C)(=O)=O

Computed Properties

  • Exact Mass: 272.046693g/mol
  • Monoisotopic Mass: 272.046693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 272.28g/mol
  • XLogP3: 0.9
  • Topological Polar Surface Area: 121Ų

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Additional information on 5-acetamido-2-methanesulfonamidobenzoic acid

Introduction to 5-acetamido-2-methanesulfonamidobenzoic acid (CAS No. 1016675-55-0)

5-acetamido-2-methanesulfonamidobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1016675-55-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzoic acid derivatives class, characterized by its unique structural features that include both an acetamide group and a methanesulfonamide moiety. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a subject of considerable interest for researchers exploring novel therapeutic agents.

The structural configuration of 5-acetamido-2-methanesulfonamidobenzoic acid positions it as a versatile intermediate in synthetic chemistry. The presence of the acetamide group at the 5-position and the methanesulfonamide group at the 2-position introduces both polar and hydrophilic characteristics, which can influence its solubility, reactivity, and interaction with biological targets. Such structural attributes are often exploited in drug design to optimize pharmacokinetic profiles and enhance binding affinity to specific enzymes or receptors.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological effects. Studies have highlighted the potential of these compounds in modulating inflammatory pathways, antioxidant activities, and even antimicrobial properties. The specific combination of functional groups in 5-acetamido-2-methanesulfonamidobenzoic acid suggests that it may exhibit unique interactions with biological systems, which could be leveraged for developing new treatments for various diseases.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. Researchers have utilized similar benzoic acid derivatives to synthesize more complex molecules with enhanced biological activity. For instance, modifications at the 3-position or 4-position of the benzoic ring have been shown to significantly alter the pharmacological profile of related compounds. The presence of both an acetamide and a methanesulfonamide group in 5-acetamido-2-methanesulfonamidobenzoic acid provides multiple sites for further chemical modification, allowing for the exploration of a wide range of potential drug candidates.

Recent advancements in computational chemistry have enabled more efficient screening of such compounds for biological activity. Virtual screening techniques can rapidly assess how different derivatives might interact with target proteins or enzymes, providing insights into their potential therapeutic effects. This approach has been particularly valuable in identifying lead compounds for further optimization. The unique structure of 5-acetamido-2-methanesulfonamidobenzoic acid makes it an attractive candidate for such computational studies, given its distinct functional groups that could engage with various biological targets.

The synthesis of 5-acetamido-2-methanesulfonamidobenzoic acid itself presents an interesting challenge due to the need to introduce both functional groups in the correct positions while maintaining high purity. Modern synthetic methodologies have made significant strides in this area, allowing for more efficient and scalable production processes. Techniques such as multi-step organic synthesis, coupled with advanced purification methods like column chromatography or recrystallization, are commonly employed to obtain high-quality material suitable for further research.

In academic research, 5-acetamido-2-methanesulfonamidobenzoic acid has been used as a reference compound in several studies investigating the effects of benzoic acid derivatives on cellular pathways. For example, researchers have examined its impact on enzymes involved in inflammation and oxidative stress, which are key factors in many chronic diseases. Preliminary findings suggest that this compound may possess properties that could make it useful in developing anti-inflammatory or antioxidant therapies.

The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate for more complex drug molecules. Companies specializing in custom synthesis often stock 5-acetamido-2-methanesulfonamidobenzoic acid as a preferred building block for novel drug candidates. Its structural features allow for diverse modifications, enabling chemists to explore various pharmacological profiles without starting from scratch.

From a regulatory perspective, ensuring the quality and consistency of 5-acetamido-2-methanesulfonamidobenzoic acid is crucial for its use in both research and commercial applications. Compliance with Good Manufacturing Practices (GMP) ensures that batches produced meet stringent purity standards required for pharmaceutical use. This is particularly important when the compound is intended for clinical trials or human consumption under any form.

The future prospects for 5-acetamido-2-methanesulfonamidobenzoic acid appear promising, with ongoing research likely uncovering new applications and therapeutic potentials. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. The unique combination of functional groups in this compound positions it as a valuable asset in the ongoing quest to develop innovative treatments.

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